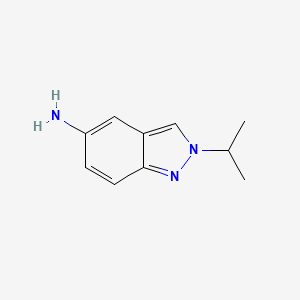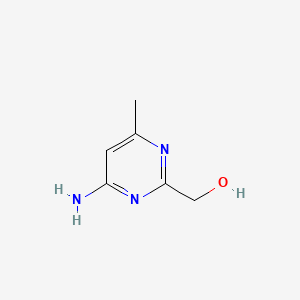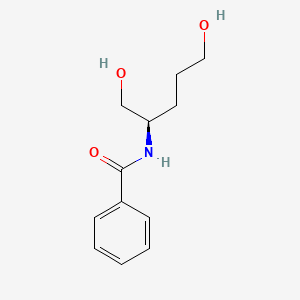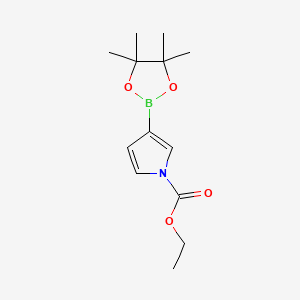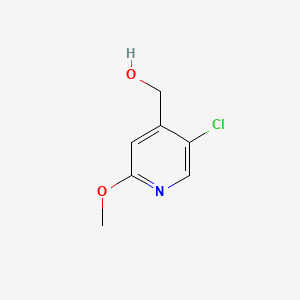
(5-Chloro-2-methoxypyridin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Chloro-2-methoxypyridin-4-yl)methanol” is a chemical compound with the molecular formula C7H8ClNO2. It has a molecular weight of 173.6 . It is a solid at room temperature and is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(5-Chloro-2-methoxypyridin-4-yl)methanol” is 1S/C7H8ClNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3 . This indicates that the molecule consists of a pyridine ring with a chlorine atom at the 5th position, a methoxy group at the 2nd position, and a methanol group at the 4th position .Physical And Chemical Properties Analysis
“(5-Chloro-2-methoxypyridin-4-yl)methanol” is a solid at room temperature . It has a molecular weight of 173.6 . The compound is stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Applications in Chemical Synthesis and Analysis
GC-FID Method for Determining Impurities : A GC-FID method has been developed for analyzing low-level impurities in 5-chlorovaleroyl chloride (5-CVC), which is used in the synthesis of pharmaceutical intermediates and other chemicals. This method is important for monitoring the impurity profile and ensuring the quality of the final product. It uses methanol for derivatization and can separate various impurities, including 5-chlorohexanoyl chloride and 4-methyl-5-chlorovaleroyl chloride (Tang, Kim, Miller, & Lloyd, 2010).
Synthesis of 5-Methoxylated 3-Pyrrolin-2-Ones : The reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol yields 5-methoxylated 3-pyrrolin-2-ones. These compounds are valuable for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Charge Transfer Complex Formation : The interaction between 5-amino-2-methoxypyridine and chloranilic acid in different polar solvents, including methanol, leads to the formation of a charge transfer complex. This interaction is important in understanding the chemical properties and potential applications of these compounds (Alghanmi & Habeeb, 2015).
Investigating Sigma Complexes : Research on methoxy-3,5-dinitropyridines has shown that these compounds exhibit contrasting behavior when interacting with methoxide ion in dimethyl sulphoxide. This study contributes to understanding the interaction between heterocycles and nucleophiles, which is crucial in various chemical synthesis processes (Biffin, Miller, Moritz, & Paul, 1970).
Catalysis in Methanol Aromatization : Mo2C/ZSM-5 catalysts have been shown to facilitate the aromatization of methanol and methylation of benzene. This research is significant for understanding catalytic processes involving methanol and could have implications for the development of new catalysts and chemical processes (Barthos, Bánsági, Süli Zakar, & Solymosi, 2007).
Applications in Pharmaceutical and Biological Research
Antimicrobial Activity of Novel Compounds : A study on the synthesis of novel imidazole bearing isoxazole derivatives, which were prepared using methanol, revealed potential antimicrobial activity. This finding is essential for the development of new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Crystal Packing of 1,2,4-Oxadiazole Derivatives : Research on the crystal packing of 1,2,4-oxadiazole derivatives, containing biologically active moieties, highlighted the role of non-covalent interactions in their supramolecular architectures. Such studies are crucial in the development of pharmaceutical compounds (Sharma, Mohan, Gangwar, & Chopra, 2019).
Safety And Hazards
Propiedades
IUPAC Name |
(5-chloro-2-methoxypyridin-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMZEVZCYYERRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxypyridin-4-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B572752.png)
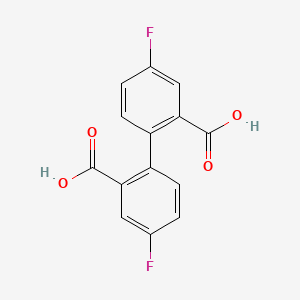
![2,4-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B572754.png)
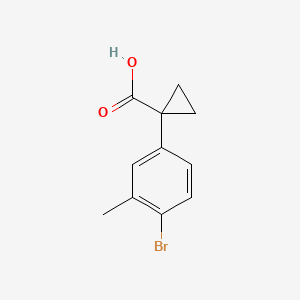
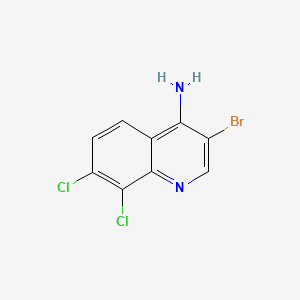
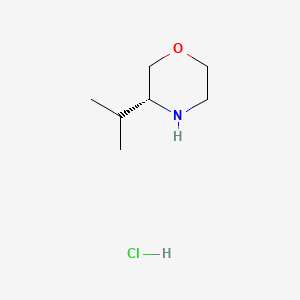
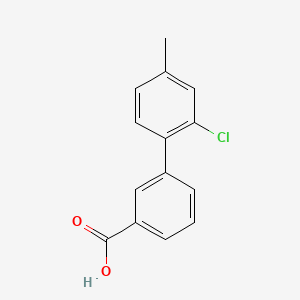
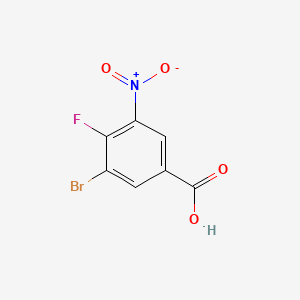
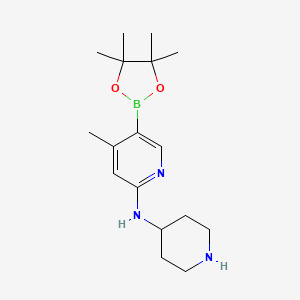
![5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572763.png)
